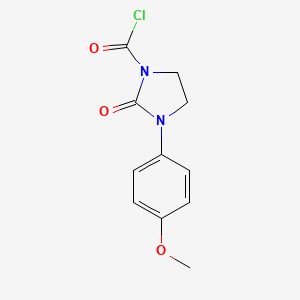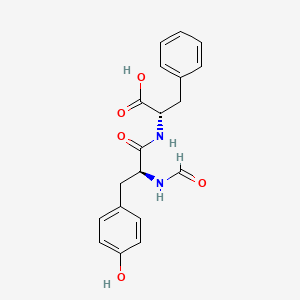
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride is an organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a 4-methoxyphenyl group attached to the imidazolidine ring, which is further substituted with a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of 4-methoxyphenyl isocyanate with an appropriate imidazolidine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reagent concentration, mixing speed, and temperature control are closely monitored to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the imidazolidine ring or the methoxyphenyl group.
Hydrolysis: The carbonyl chloride group is susceptible to hydrolysis, resulting in the formation of the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, which react with the carbonyl chloride group under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the methoxyphenyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the imidazolidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while hydrolysis of the carbonyl chloride group results in a carboxylic acid derivative.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the methoxyphenyl group may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-methyl ester: Contains a methyl ester group in place of the carbonyl chloride group.
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-thiol: Features a thiol group instead of the carbonyl chloride group.
Uniqueness
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride is unique due to the presence of the reactive carbonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
CAS No. |
62868-37-5 |
|---|---|
Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C11H11ClN2O3/c1-17-9-4-2-8(3-5-9)13-6-7-14(10(12)15)11(13)16/h2-5H,6-7H2,1H3 |
InChI Key |
KVKUKAKDRIYBEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(C2=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)
![7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14517795.png)
![1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene](/img/structure/B14517800.png)
![2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517805.png)
![6-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14517812.png)

![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane](/img/structure/B14517822.png)

![3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-](/img/structure/B14517840.png)

![2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14517855.png)
